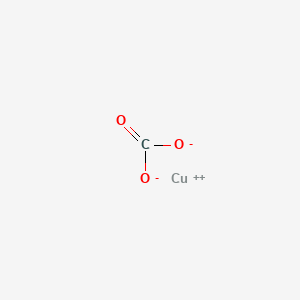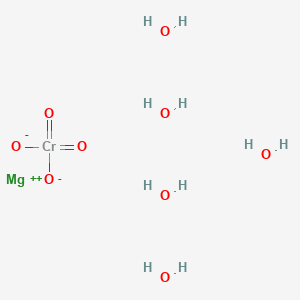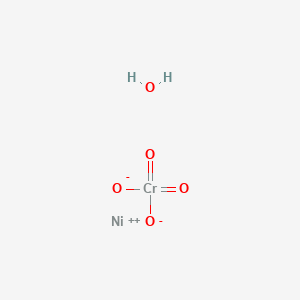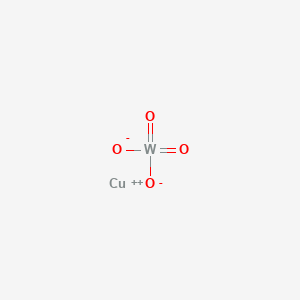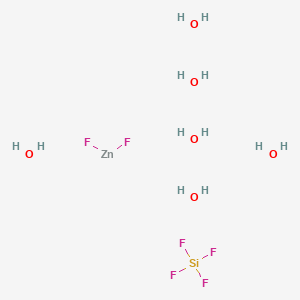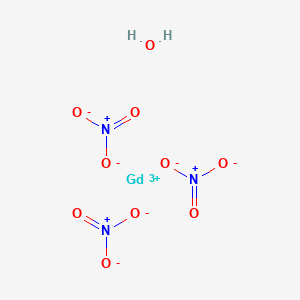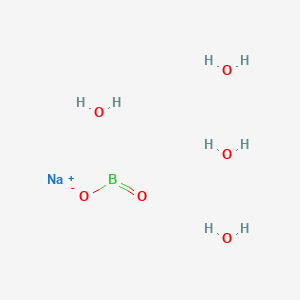
Perrhenic acid, ammonia salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Perrhenic acid, ammonia salt, also known as ammonium perrhenate, is a chemical compound with the formula NH₄ReO₄. It is the ammonium salt of perrhenic acid and is the most common form in which rhenium is traded. This compound is a white, water-soluble salt that is also soluble in ethanol and mildly soluble in ammonium chloride .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Ammonium perrhenate can be prepared from virtually all common sources of rhenium. The metal, oxides, and sulfides can be oxidized with nitric acid, and the resulting solution is treated with aqueous ammonia. Alternatively, an aqueous solution of rhenium(VII) oxide can be treated with ammonia followed by crystallization .
Industrial Production Methods: Industrial production of perrhenic acid often involves solvent extraction methods. For example, an ammonia waste solution with specific concentrations of rhenium and ammonium ions can be treated with organic solutions of trihexyl(tetradecyl)phosphonium chloride to obtain perrhenic acid with high efficiency . Another method involves ion-exchange processes using ion-exchange resins to produce high-purity perrhenic acid from secondary raw materials .
Types of Reactions:
Oxidation: Ammonium perrhenate is a weak oxidizer.
Reduction: When heated under hydrogen, ammonium perrhenate is reduced to metallic rhenium.
Decomposition: Ammonium perrhenate decomposes to volatile rhenium(VII) oxide starting at 250°C.
Common Reagents and Conditions:
Hydrochloric Acid: Used in oxidation reactions.
Hydrogen: Used in reduction reactions.
Heat: Applied for decomposition reactions.
Major Products Formed:
Ammonium Tetrachlororhenate: Formed during oxidation with hydrochloric acid.
Metallic Rhenium: Formed during reduction with hydrogen.
Rhenium Dioxide: Formed during decomposition at high temperatures.
Wissenschaftliche Forschungsanwendungen
Ammonium perrhenate has various applications in scientific research and industry:
Catalysis: It is used as a precursor for rhenium catalysts in metathesis, epoxidation, and dihydroxylation reactions.
Aviation and Space Industries: Rhenium, derived from ammonium perrhenate, is an important component of superalloys used to produce jet engine turbine blades and space vehicle heat shields.
Petrochemical Industry: Rhenium catalysts are used in the production of high-octane gasoline.
Electronics: Used in the fabrication of field effect transistors, digital logic devices, humidity sensors, and rechargeable supercapacitors.
Wirkmechanismus
The mechanism of action of ammonium perrhenate primarily involves its role as a precursor to rhenium compounds. In catalytic applications, rhenium atoms facilitate various chemical reactions by providing active sites for reactants. The molecular targets and pathways involved depend on the specific catalytic process, such as metathesis or epoxidation .
Vergleich Mit ähnlichen Verbindungen
- Ammonium Permanganate (NH₄MnO₄)
- Ammonium Pertechnetate (NH₄TcO₄)
- Sodium Perrhenate (NaReO₄)
- Perrhenic Acid (HReO₄)
Comparison:
- Ammonium Permanganate and Ammonium Pertechnetate: These compounds are similar in structure to ammonium perrhenate but contain different central metal atoms (manganese and technetium, respectively). They exhibit different chemical reactivities and applications.
- Sodium Perrhenate: Similar to ammonium perrhenate but with sodium as the cation. It is used in similar applications but may have different solubility and reactivity properties.
- Perrhenic Acid: The parent acid of ammonium perrhenate, used interchangeably in some applications. It is a colorless or slightly yellow liquid highly soluble in water and organic solvents .
Ammonium perrhenate stands out due to its specific solubility properties and its role as a common form for trading rhenium, making it a crucial compound in various industrial and research applications.
Eigenschaften
IUPAC Name |
azane;hydroxy(trioxo)rhenium |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/H3N.H2O.3O.Re/h1H3;1H2;;;;/q;;;;;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPSXHXWHJAIQJR-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
N.O[Re](=O)(=O)=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H4NO4Re |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
